N2-Phenoxyacetyl-2'-deoxyguanosine
Overview
Description
Synthesis Analysis
The synthesis of N2-Phenoxyacetyl-2'-deoxyguanosine and similar compounds typically involves specific reactions targeting the nucleoside's guanine base. For instance, the reaction of N2-acetoxy derivatives of certain mutagens with 2'-deoxyguanosine results in the formation of N2-(2'-deoxyguanosin-8-yl) adducts, as demonstrated in studies involving food mutagens like PhIP (Frandsen et al., 1992). Such procedures highlight the role of acetoxylation and subsequent interactions with the guanine base in synthesizing modified nucleosides (Frandsen et al., 1992).
Molecular Structure Analysis
The molecular structure of N2-Phenoxyacetyl-2'-deoxyguanosine is characterized by the addition of the phenoxyacetyl group at the N2 position of the guanine base. This modification potentially affects the nucleoside's base pairing and stacking interactions within DNA. Studies on similar modifications, like the introduction of alkyl groups at specific positions of guanine, offer insights into how such changes can impact the nucleoside's structural and biophysical properties (Bonala et al., 2005) (Bonala et al., 2005).
Chemical Reactions and Properties
Chemical modifications like N2-phenoxyacetylation can influence the reactivity of nucleosides towards other compounds. For example, the reaction of N2-acetoxy derivatives with DNA and 2'-deoxyguanosine but not with other nucleosides demonstrates the specificity of chemical reactions involving modified guanine bases (Frandsen et al., 1992). Such reactions are critical for understanding the chemical behavior and potential biological impacts of N2-Phenoxyacetyl-2'-deoxyguanosine (Frandsen et al., 1992).
Physical Properties Analysis
The physical properties of nucleosides, such as solubility, melting point, and stability, can be altered by modifications like N2-phenoxyacetylation. Although specific data on N2-Phenoxyacetyl-2'-deoxyguanosine is scarce, studies on related compounds suggest that modifications at the N2 position could affect these properties by altering the compound's molecular geometry and intermolecular interactions (Gubala et al., 2004) (Gubala et al., 2004).
Chemical Properties Analysis
The chemical properties of N2-Phenoxyacetyl-2'-deoxyguanosine, including reactivity, acid/base characteristics, and potential for forming adducts with DNA, are influenced by the phenoxyacetyl modification. This modification can increase the compound's reactivity towards certain chemicals and enzymes, potentially leading to the formation of DNA adducts or affecting DNA repair mechanisms (Frandsen et al., 1992; Bonala et al., 2005). Understanding these properties is crucial for assessing the biological implications of N2-Phenoxyacetyl-2'-deoxyguanosine (Frandsen et al., 1992); (Bonala et al., 2005).
Scientific Research Applications
Adduct Formation with Mutagenic Compounds : Research has shown that certain mutagenic compounds can react with 2'-deoxyguanosine, forming specific adducts. For instance, the N2-acetoxy derivative of a mutagen known as PhIP reacts with 2'-deoxyguanosine, forming N2-(2'-deoxyguanosin-8-yl)-PhIP, an adduct implicated in mutagenesis (Frandsen et al., 1992).
Oligonucleotide Synthesis : Techniques have been developed for the synthesis of oligonucleotides containing modified 2'-deoxyguanosine, such as 2'-deoxy-6-thioguanosine, which is crucial for studying the structural and biological activity of these oligonucleotides (Christopherson & Broom, 1991).
Stability and Deprotection Strategies in Oligonucleotide Synthesis : Another study addressed the stability of the amino-protected derivatives of 2'-deoxyguanosine during the synthesis of oligodeoxyribonucleotide, highlighting the importance of choosing appropriate protecting groups for efficient synthesis (Mishra & Misra, 1986).
Formation of DNA Adducts with Industrial Chemicals : Glyoxal, an industrial chemical, has been studied for its ability to form adducts with 2'-deoxyguanosine and other nucleosides, which has implications for understanding the mutagenic and carcinogenic potential of such chemicals (Olsen et al., 2005).
Characterization of Oligodeoxynucleotides with Specific Adducts : Specific oligodeoxynucleotides containing N-(deoxyguanosine-N2-yl)-2-acetylaminofluorene were isolated and characterized, advancing our understanding of how these adducts can be introduced into DNA to study their mutagenic properties (Shibutani et al., 1991).
Mechanism of Action
Target of Action
N2-Phenoxyacetyl-2’-deoxyguanosine is a modified nucleoside The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
The mode of action of N2-Phenoxyacetyl-2’-deoxyguanosine is attributed to the inhibition of DNA polymerase . This interaction with DNA polymerase results in the induction of apoptosis in cancerous cells .
Result of Action
The primary result of the action of N2-Phenoxyacetyl-2’-deoxyguanosine is the induction of apoptosis in cancerous cells . By inhibiting DNA polymerase, the compound disrupts the normal replication process, leading to cell death.
properties
IUPAC Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O6/c24-7-12-11(25)6-14(29-12)23-9-19-15-16(23)21-18(22-17(15)27)20-13(26)8-28-10-4-2-1-3-5-10/h1-5,9,11-12,14,24-25H,6-8H2,(H2,20,21,22,26,27)/t11-,12+,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOYVKQCJFQSMZ-OUCADQQQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NC(=O)COC4=CC=CC=C4)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)NC(=O)COC4=CC=CC=C4)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001287916 | |
Record name | 2′-Deoxy-N-(2-phenoxyacetyl)guanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001287916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2-Phenoxyacetyl-2'-deoxyguanosine | |
CAS RN |
110522-71-9 | |
Record name | 2′-Deoxy-N-(2-phenoxyacetyl)guanosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110522-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2′-Deoxy-N-(2-phenoxyacetyl)guanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001287916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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